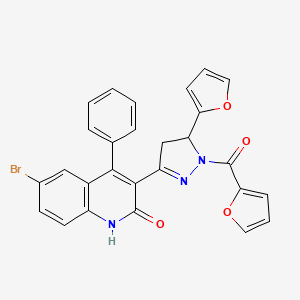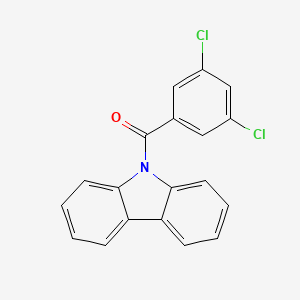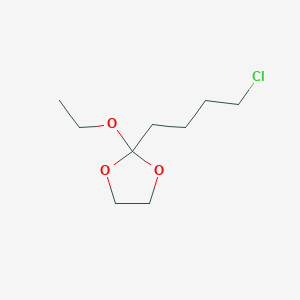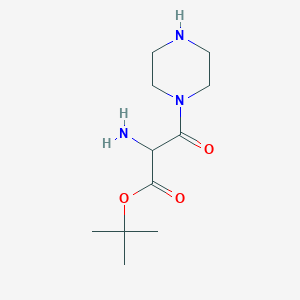
N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
Applications De Recherche Scientifique
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems due to its structural similarity to acetylcholine.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.
N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.
3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.
Uniqueness
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.
Propriétés
Formule moléculaire |
C15H24Cl2N2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
Clé InChI |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)



![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)


![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)
